molecular formula C11H6ClN5O2 B14035868 6-Chloro-9-(4-nitrophenyl)-9h-purine CAS No. 21313-94-0

6-Chloro-9-(4-nitrophenyl)-9h-purine

Cat. No.: B14035868
CAS No.: 21313-94-0
M. Wt: 275.65 g/mol
InChI Key: NBXQOLZENUIEBR-UHFFFAOYSA-N
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Description

6-Chloro-9-(4-nitrophenyl)-9h-purine is a heterocyclic compound that belongs to the purine family. Purines are nitrogen-containing heterocycles that play a crucial role in various biological processes. This compound is characterized by the presence of a chloro group at the 6th position and a nitrophenyl group at the 9th position of the purine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-(4-nitrophenyl)-9h-purine typically involves the reaction of 6-chloropurine with 4-nitrophenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) or toluene. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-(4-nitrophenyl)-9h-purine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, bases like potassium carbonate, and solvents like DMF or toluene.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with different functional groups replacing the chloro group.

    Reduction: 6-Amino-9-(4-nitrophenyl)-9h-purine.

    Oxidation: Oxidized derivatives of the compound.

Scientific Research Applications

6-Chloro-9-(4-nitrophenyl)-9h-purine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for antiviral and anticancer agents.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-9-(4-nitrophenyl)-9h-purine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloro and nitrophenyl groups can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-9H-purine: Lacks the nitrophenyl group, making it less complex.

    9-(4-Nitrophenyl)-9H-purine: Lacks the chloro group, affecting its reactivity.

    6-Amino-9-(4-nitrophenyl)-9H-purine: A reduction product of 6-Chloro-9-(4-nitrophenyl)-9h-purine.

Uniqueness

This compound is unique due to the presence of both chloro and nitrophenyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

21313-94-0

Molecular Formula

C11H6ClN5O2

Molecular Weight

275.65 g/mol

IUPAC Name

6-chloro-9-(4-nitrophenyl)purine

InChI

InChI=1S/C11H6ClN5O2/c12-10-9-11(14-5-13-10)16(6-15-9)7-1-3-8(4-2-7)17(18)19/h1-6H

InChI Key

NBXQOLZENUIEBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=NC3=C2N=CN=C3Cl)[N+](=O)[O-]

Origin of Product

United States

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